molecular formula C18H22N2O B5584719 2-cyano-2-cycloheptylidene-N-(2-ethylphenyl)acetamide

2-cyano-2-cycloheptylidene-N-(2-ethylphenyl)acetamide

Cat. No.: B5584719
M. Wt: 282.4 g/mol
InChI Key: BZTASJFRUHEECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-2-cycloheptylidene-N-(2-ethylphenyl)acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of cyanoacetamides, which are known for their versatility in synthetic chemistry and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-2-cycloheptylidene-N-(2-ethylphenyl)acetamide can be achieved through the cyanoacetylation of amines. This process involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. One common method involves the direct treatment of amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of cyanoacetamides typically involves large-scale reactions using similar methods as described above. The choice of reaction conditions and reagents may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyano-2-cycloheptylidene-N-(2-ethylphenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, substituted aryl or heteryl amines, and various bidentate reagents. Reaction conditions may involve room temperature stirring, heating, or the use of catalysts such as triethylamine .

Major Products

The major products formed from these reactions are often heterocyclic compounds, which have significant biological and chemical properties .

Mechanism of Action

The mechanism of action of 2-cyano-2-cycloheptylidene-N-(2-ethylphenyl)acetamide involves its ability to participate in various chemical reactions due to the presence of cyano and carbonyl groups. These functional groups enable the compound to interact with molecular targets and pathways, leading to the formation of biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-2-cycloheptylidene-N-(2-ethylphenyl)acetamide is unique due to its specific structure, which includes a cycloheptylidene ring and an ethylphenyl group.

Properties

IUPAC Name

2-cyano-2-cycloheptylidene-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-2-14-9-7-8-12-17(14)20-18(21)16(13-19)15-10-5-3-4-6-11-15/h7-9,12H,2-6,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTASJFRUHEECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=C2CCCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.